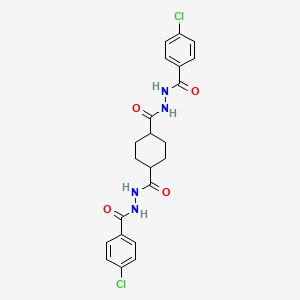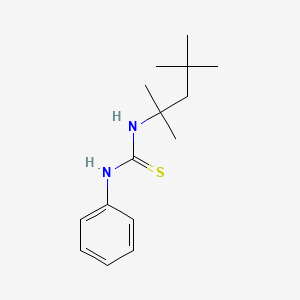
N-1-adamantyl-N'-(2-chlorobenzyl)urea
Vue d'ensemble
Description
N-1-adamantyl-N'-(2-chlorobenzyl)urea is a chemical compound that has been widely studied for its potential use in scientific research. It is a urea derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-N'-(2-chlorobenzyl)urea is not fully understood, but it is believed to involve the modulation of various cellular pathways. One proposed mechanism is the inhibition of the enzyme glycogen synthase kinase 3 beta (GSK3β), which plays a key role in several signaling pathways. By inhibiting GSK3β, N-1-adamantyl-N'-(2-chlorobenzyl)urea may be able to modulate the activity of various downstream targets, leading to a range of biological effects.
Biochemical and Physiological Effects
N-1-adamantyl-N'-(2-chlorobenzyl)urea has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells, as well as its ability to modulate the activity of ion channels and affect neurotransmitter release. In vivo studies have shown that it can improve insulin sensitivity and glucose tolerance in animal models of diabetes, as well as improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-1-adamantyl-N'-(2-chlorobenzyl)urea in lab experiments is its versatility. It has been shown to have a range of biological effects, making it a useful tool for studying various cellular pathways and processes. In addition, it is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use. For example, it can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several potential future directions for research on N-1-adamantyl-N'-(2-chlorobenzyl)urea. One area of interest is its potential use as a drug candidate for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in animal and human models. Another area of interest is its use as a tool for studying the structure and function of proteins. By modulating the activity of specific targets, researchers may be able to gain insights into the underlying mechanisms of various cellular processes. Finally, there is also potential for the development of new synthetic methods for N-1-adamantyl-N'-(2-chlorobenzyl)urea, which could lead to improved yields and greater accessibility for researchers.
Applications De Recherche Scientifique
N-1-adamantyl-N'-(2-chlorobenzyl)urea has been studied extensively for its potential use in scientific research. One of the primary applications of this compound is in medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, it has been studied for its potential use as a modulator of ion channels and as a tool for studying the structure and function of proteins.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[(2-chlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c19-16-4-2-1-3-15(16)11-20-17(22)21-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSUASYLBNOUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4230592.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-hydroxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4230596.png)


![N-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4230618.png)
![1-{4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4230623.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4230634.png)
![3-[5-(heptafluoropropyl)-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4230641.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4230655.png)
![N-(3-acetylphenyl)-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4230663.png)


![N-(4-fluorophenyl)-2-[1-(3-methylbenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4230694.png)
![1-(2,3-dimethylphenyl)-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4230702.png)